molecular formula C8H6F4 B1295241 2,3,5,6-Tetrafluoro-p-xylene CAS No. 703-87-7

2,3,5,6-Tetrafluoro-p-xylene

Cat. No.: B1295241
CAS No.: 703-87-7
M. Wt: 178.13 g/mol
InChI Key: IWKPBYPUIPVYNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-p-xylene is an organic compound with the molecular formula C8H6F4. It is a derivative of p-xylene where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to its non-fluorinated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoro-p-xylene can be synthesized through various methods. One common approach involves the fluorination of p-xylene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-p-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions produce different fluorinated derivatives .

Scientific Research Applications

2,3,5,6-Tetrafluoro-p-xylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-p-xylene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. This makes it a valuable compound in the study of molecular interactions and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-p-xylene is unique due to its specific substitution pattern of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPBYPUIPVYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220572
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-87-7
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyltetrafluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of perfluoroterephthalic acid (1.0 g, 4.2 mmol) in anhydrous THF (10 ml) under an atmosphere of dry argon was added Borane. THF complex (1.0M solution in THF, 10 equivalents, 42 ml) dropwise, and the mixture stirred at room temperature overnight. The solution was evaporated under reduced pressure to give a colourless oil and the excess Borane destroyed by addition of anhydrous methanol (40 ml) and evaporation (repeated three times). The residue was treated with 5% aqueous hydrocMoric acid then the pH of the mixture was adjusted to pH9 with 1N aqueous sodium hydroxide solution and extracted with dichloromethane (3×50 ml). The combined organic extracts were dried (MgSO4) and evaporated to give 2,3,5,6-tetrafluoro-p-xylene-.varies.,.varies.'-diol (0.75 g, 86%) as a white solid. This was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?

A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].

Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?

A2: The unique structure of this compound, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.

Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A3: Several spectroscopic techniques are employed to characterize this compound and its derivatives. These include:

  • GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].
  • HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].
  • FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].
  • 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].
  • X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].

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